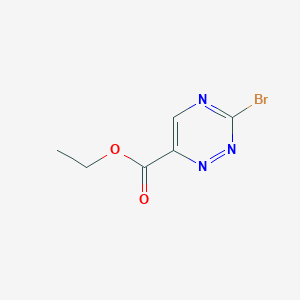
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a bromine atom and an ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1,2,4-triazine-6-carboxylate typically involves the bromination of 1,2,4-triazine-6-carboxylate. One common method includes the reaction of 1,2,4-triazine-6-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding 3-amino-1,2,4-triazine-6-carboxylate.
Oxidation: Oxidative reactions can lead to the formation of 3-bromo-1,2,4-triazine-6-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Reduction: Formation of 3-amino-1,2,4-triazine-6-carboxylate.
Oxidation: Formation of 3-bromo-1,2,4-triazine-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:
Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 3-iodo-1,2,4-triazine-6-carboxylate: Contains an iodine atom, which can result in different biological activity and chemical properties.
Ethyl 3-amino-1,2,4-triazine-6-carboxylate: The amino group provides different reactivity and potential for hydrogen bonding.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C6H6BrN3O2 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
ethyl 3-bromo-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6BrN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3 |
InChI-Schlüssel |
MVHFLCNNSWDMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















